Cas no 905665-72-7 (N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)

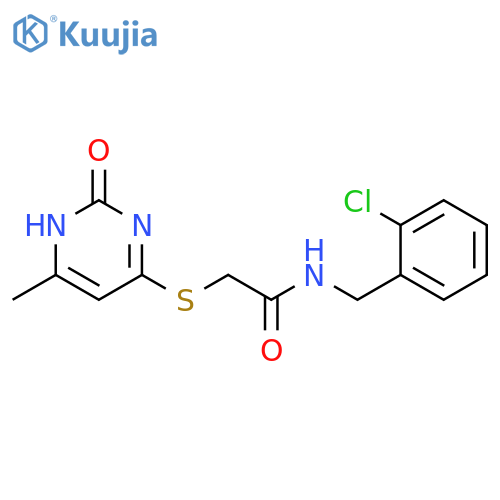

905665-72-7 structure

商品名:N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide

CAS番号:905665-72-7

MF:C14H14ClN3O2S

メガワット:323.797860622406

CID:6462436

N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide

- Acetamide, N-[(2-chlorophenyl)methyl]-2-[(1,2-dihydro-6-methyl-2-oxo-4-pyrimidinyl)thio]-

-

- インチ: 1S/C14H14ClN3O2S/c1-9-6-13(18-14(20)17-9)21-8-12(19)16-7-10-4-2-3-5-11(10)15/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20)

- InChIKey: XKKFPPBWXJAFLG-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)CSC1C=C(C)NC(=O)N=1

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.06±0.10(Predicted)

N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2585-0242-20μmol |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 20μl |

$118.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-50mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 50mg |

$240.0 | 2023-05-19 | |

| Life Chemicals | F2585-0242-40mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 40mg |

$210.0 | 2023-05-19 | |

| Life Chemicals | F2585-0242-25mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 25mg |

$163.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-3mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 3mg |

$94.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-1mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 1mg |

$81.0 | 2023-05-19 | |

| Life Chemicals | F2585-0242-5mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 5mg |

$103.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-15mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 15mg |

$133.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-20mg |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 20mg |

$148.5 | 2023-05-19 | |

| Life Chemicals | F2585-0242-10μmol |

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide |

905665-72-7 | 90%+ | 10μl |

$103.5 | 2023-05-19 |

N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

905665-72-7 (N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量